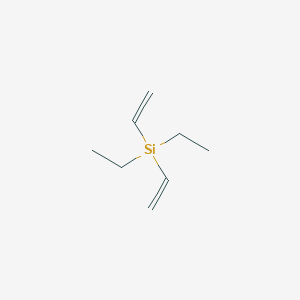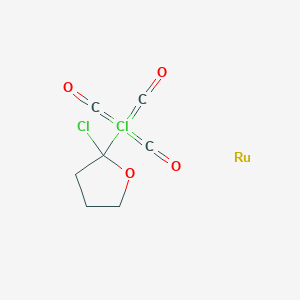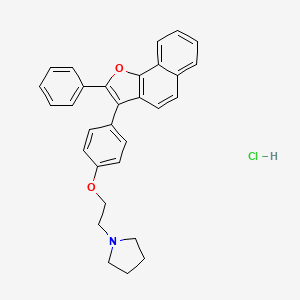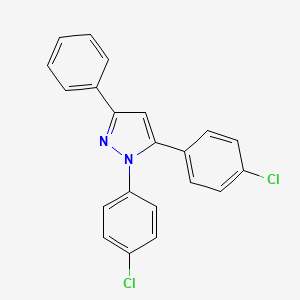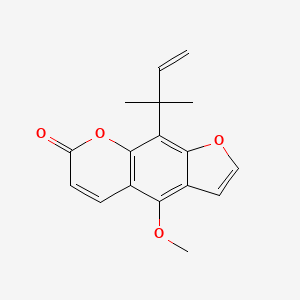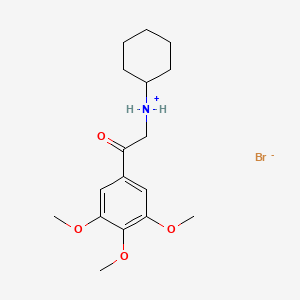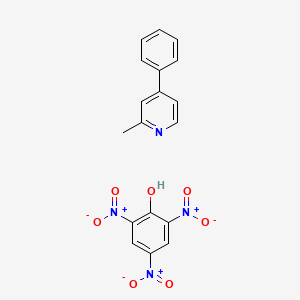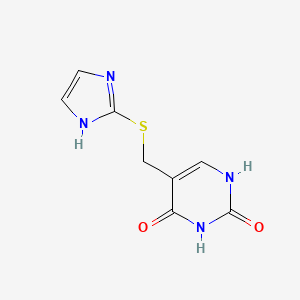
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanenitrile is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms and a nitrile group, making it a valuable compound in various chemical applications. The compound’s molecular formula is C4H2F7NO, and it is often used in research and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanenitrile typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the reaction of 2,2,3,3-tetrafluoropropyl trifluoromethyl ether with a suitable nitrile source. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction equipment to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of substituted fluorinated compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanenitrile involves its interaction with molecular targets through its fluorinated functional groups. The compound’s fluorine atoms can form strong interactions with various biological molecules, influencing their activity and stability. The nitrile group can also participate in nucleophilic addition reactions, further modulating the compound’s effects. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide: Similar in structure but contains an amide group instead of a nitrile group.
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride: Contains a fluorinated acyl fluoride group.
2,2,3,3-Tetrafluoropropyl trifluoromethyl ether: Lacks the nitrile group but shares the fluorinated ether structure.
Uniqueness
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanenitrile is unique due to the combination of its nitrile group and multiple fluorine atoms. This combination imparts distinct chemical properties, such as high electronegativity and reactivity, making it valuable for specific applications that require these characteristics. The presence of the nitrile group also allows for additional chemical modifications, enhancing its versatility in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
22325-74-2 |
|---|---|
Molekularformel |
C4F7NO |
Molekulargewicht |
211.04 g/mol |
IUPAC-Name |
2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanenitrile |
InChI |
InChI=1S/C4F7NO/c5-2(6,1-12)3(7,8)13-4(9,10)11 |
InChI-Schlüssel |
TUMIJBYWXGFKKC-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C(C(OC(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14700550.png)
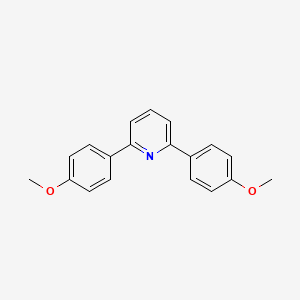
![4-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B14700559.png)
